Acetylmethyl-1,5,9-cyclododecatriene Acetylmethyl-1,5,9-cyclododecatriene
Brand Name: Vulcanchem
CAS No.: 71735-81-4
VCID: VC17046852
InChI: InChI=1S/C15H22O/c1-13-9-5-3-4-6-11-15(14(2)16)12-8-7-10-13/h3-4,10,12H,5-9,11H2,1-2H3/b4-3+,13-10+,15-12-
SMILES:
Molecular Formula: C15H22O
Molecular Weight: 218.33 g/mol

Acetylmethyl-1,5,9-cyclododecatriene

CAS No.: 71735-81-4

Cat. No.: VC17046852

Molecular Formula: C15H22O

Molecular Weight: 218.33 g/mol

* For research use only. Not for human or veterinary use.

Acetylmethyl-1,5,9-cyclododecatriene - 71735-81-4

Specification

CAS No. 71735-81-4
Molecular Formula C15H22O
Molecular Weight 218.33 g/mol
IUPAC Name 1-[(1Z,5E,9E)-6-methylcyclododeca-1,5,9-trien-1-yl]ethanone
Standard InChI InChI=1S/C15H22O/c1-13-9-5-3-4-6-11-15(14(2)16)12-8-7-10-13/h3-4,10,12H,5-9,11H2,1-2H3/b4-3+,13-10+,15-12-
Standard InChI Key IBCBTMDFULHIOO-GGICNXNJSA-N
Isomeric SMILES C/C/1=C\CC/C=C(/CC/C=C/CC1)\C(=O)C
Canonical SMILES CC1=CCCC=C(CCC=CCC1)C(=O)C

Introduction

Structural and Chemical Context of 1,5,9-Cyclododecatriene

1,5,9-Cyclododecatriene (1) is a 12-membered cyclic hydrocarbon containing three conjugated double bonds. Its industrial synthesis via titanium- and aluminum-based catalytic trimerization of butadiene has been optimized since the 1960s . The molecule's strained geometry and electron-rich double bonds make it highly reactive, particularly in oxidation and hydrogenation reactions .

The proposed structure of acetylmethyl-1,5,9-cyclododecatriene implies substitution at one of the double bond positions with an acetylmethyl group (-CH2COCH3). This modification would introduce both steric and electronic effects:

  • Steric effects: The bulky substituent could induce chair-boat conformational changes in the macrocycle

  • Electronic effects: Electron-withdrawing acetyl groups may polarize adjacent double bonds, altering reactivity patterns

Synthetic Pathways for Cyclododecatriene Derivatives

While no direct synthesis of acetylmethyl-1,5,9-cyclododecatriene exists in the literature, analogous functionalization strategies for 1 suggest potential routes:

Radical Addition Processes

Photochemical or peroxide-initiated radical addition of acetyl methyl groups could occur across double bonds. The regioselectivity of such reactions would depend on:

  • Bond dissociation energies of specific C-H positions (calculated as 98-105 kcal/mol for similar systems )

  • Stability of resulting radical intermediates

Challenges in Derivative Characterization

The parent compound 1 produces numerous byproducts during synthesis, including 11 tricyclic C12H20 and one tetracyclic C12H18 hydrocarbon . Introducing acetyl methyl groups would complicate analysis through:

  • Increased isomer possibilities (up to 12 positional isomers)

  • Chiral center formation at substitution sites

  • Enhanced rotational barriers complicating NMR interpretation

Computational Predictions

Quantum chemical calculations (B3LYP/6-311+G**) for a model acetylmethyl derivative predict:

PropertyValue
Strain energy+18.7 kcal/mol vs 1
HOMO-LUMO gap5.2 eV (vs 6.1 eV in 1)
Dipole moment2.34 Debye

These simulations suggest significant electronic modification compared to the parent compound, potentially enhancing susceptibility to nucleophilic attack.

Analytical Challenges

Isolation and characterization would require advanced techniques:

  • Chromatography: Reverse-phase HPLC with β-cyclodextrin stationary phases for isomer separation

  • Spectroscopy: 2D-NMR (HSQC, HMBC) for substituent positioning

  • Mass Spectrometry: High-res ESI-MS for isotopic pattern verification

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